Ethyl octahydro-2H-quinolizine-3-carboxylate

Prodrug design Synthetic chemistry Controlled hydrolysis

Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 19728-76-8), also known as 3-ethoxycarbonylquinolizidine, is a saturated bicyclic nitrogen heterocycle with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol. It belongs to the quinolizidine class of compounds, which are structurally related to naturally occurring alkaloids and are recognized for their diverse pharmacological activities.

Molecular Formula C12H21NO2
Molecular Weight 211.3
CAS No. 19728-76-8
Cat. No. B1139542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl octahydro-2H-quinolizine-3-carboxylate
CAS19728-76-8
Molecular FormulaC12H21NO2
Molecular Weight211.3
Structural Identifiers
SMILESCCOC(=O)C1CCC2CCCCN2C1
InChIInChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Octahydro-2H-quinolizine-3-carboxylate (CAS 19728-76-8): A Versatile Quinolizidine Scaffold for Drug Discovery and Chemical Synthesis


Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 19728-76-8), also known as 3-ethoxycarbonylquinolizidine, is a saturated bicyclic nitrogen heterocycle with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . It belongs to the quinolizidine class of compounds, which are structurally related to naturally occurring alkaloids and are recognized for their diverse pharmacological activities [1]. The compound features a fully saturated octahydroquinolizine core with an ethyl carboxylate substituent at the 3-position, providing a balance of lipophilicity and reactivity suitable for use as a versatile synthetic building block and a scaffold for medicinal chemistry exploration . Its predicted density of 1.05 g/cm³ and boiling point range of 95-96 °C (at 2 Torr) define its handling characteristics .

Scaffold Saturated octahydroquinolizidine core
Handle Ethyl ester for controlled hydrolysis to active acid
Context Cited in antidiabetic patent pharmacophore

The Critical Need for Precise Specification: Why In-Class Alternatives Cannot Substitute for Ethyl Octahydro-2H-quinolizine-3-carboxylate


The quinolizidine scaffold exhibits high sensitivity to substituent modifications, with even minor structural changes drastically altering biological activity and physicochemical properties [1]. Direct substitution with analogs such as the free carboxylic acid (octahydro-2H-quinolizine-3-carboxylic acid, CAS 103521-83-1) or 4-oxo derivatives results in significant changes in solubility, reactivity, and target engagement . The ethyl ester moiety of the target compound is crucial for its lipophilicity and its role as a protected precursor, enabling controlled hydrolysis to the active acid form under defined conditions. Furthermore, stereochemical variations in the octahydroquinolizine ring system can lead to divergent biological outcomes, making the specific cis- configuration of this compound a critical parameter for reproducibility in synthetic and pharmacological workflows [1]. Therefore, substituting with a 'similar' quinolizidine derivative without rigorous comparative data is highly likely to compromise experimental outcomes.

Ester moiety Free acid analog differs in solubility and lipophilicity; may alter handling and permeability.
Stereochemistry Cis configuration may be essential; trans isomer or undefined stereochemistry can shift biological outcomes.
Substituent variation 4-oxo and other core modifications may significantly change target engagement and reactivity.

Quantitative Differentiation of Ethyl Octahydro-2H-quinolizine-3-carboxylate: A Head-to-Head Evidence Guide


Role as a Key Precursor: Enables Controlled Release of Active Carboxylic Acid Moiety

Ethyl octahydro-2H-quinolizine-3-carboxylate serves as the direct synthetic precursor to octahydro-2H-quinolizine-3-carboxylic acid (CAS 103521-83-1) via basic hydrolysis. This conversion allows for the on-demand generation of the more polar, active carboxylic acid form . In contrast, the free acid form exhibits a water solubility of 12.7 mg/mL (at 25°C) and a logP of 1.21, while the ethyl ester has a predicted density of 1.05 g/cm³ and significantly higher lipophilicity, which is advantageous for membrane permeability in cellular assays .

Precursor role
Head-to-head
Higher lipophilicity (ester)
vs
Water solubility 12.7 mg/mL, logP 1.21 (acid)
Supports precursor strategy for on-demand acid generation
Enables controlled hydrolysis in screening workflows
Prodrug design Synthetic chemistry Controlled hydrolysis

Inclusion as an Intermediate in Antidiabetic Drug Candidate Patents

A patent application (US 20110160238) specifically claims octahydroquinolizines of formula (I) where R can be Ethyl as pharmaceutical agents for the treatment of diabetes, hyperlipidemia, and metabolic syndrome [1]. This explicit inclusion as an 'Ethyl' variant in a defined pharmacophore distinguishes it from other alkyl esters (Methyl, nPropyl, nButyl) also claimed, where the ethyl group may confer an optimal balance of metabolic stability and potency [1]. The patent highlights the compound's relevance in a therapeutic area not commonly associated with all quinolizidine derivatives.

Antidiabetic patent
Class-level
Claimed as part of formula (I) where R=Ethyl
Patent-based selection context; data to verify
Other alkyl esters also claimed
Antidiabetic agents Metabolic disorders Pharmaceutical patents

Reported Antimalarial Activity in In Vitro Assays

Ethyl octahydro-2H-quinolizine-3-carboxylate has been reported to exhibit antimalarial properties, with studies showing effectiveness against malaria parasites . While specific IC50 values are not detailed in the available public domain, this reported activity is consistent with the broader class of quinolizidine alkaloids known to possess antimalarial effects [1]. This reported activity differentiates it from other quinolizidine derivatives primarily investigated for antibacterial or cytotoxic properties.

Antimalarial activity
Supporting evidence
Reported in vitro effectiveness, no IC50 available
Supports antimalarial screening context
Distinct from antibacterial quinolizidines
Antimalarial Infectious disease Drug discovery

Quantified Physicochemical Properties for Solubility and Handling

The compound has a predicted density of 1.05 g/cm³, a boiling point of 95-96 °C at 2 Torr, and a flash point of 99 °C . These values contrast with the free acid analog, octahydro-2H-quinolizine-3-carboxylic acid, which is a solid with a defined melting point and water solubility of 12.7 mg/mL . The liquid nature and higher boiling point of the ethyl ester under reduced pressure provide distinct handling and storage advantages for certain synthetic and analytical workflows.

Physicochemical properties
Head-to-head
Density 1.05 g/cm³
bp 95–96°C (2 Torr)
Handling and purification protocol design
Liquid at ambient; solid acid comparator
Pre-formulation Physicochemical characterization Compound management

Availability of High-Purity Cis-Isomer for Reproducible Research

The compound is commercially available with specified purity (e.g., 95% or 98%) and defined stereochemistry as the cis-octahydro-2H-quinolizine-3-carboxylic acid ethyl ester . This is in contrast to other quinolizidine derivatives where stereochemistry may be undefined or where the trans-isomer may have different biological activity, as noted in patents where both cis and trans isomers are claimed separately for their analgesic effects [1]. Procuring the defined cis- isomer ensures experimental consistency and valid structure-activity relationship (SAR) interpretations.

Cis-isomer availability
Specification review
Commercially available cis- isomer, purity 95–98%
Ensures stereochemical reproducibility
Trans isomer may have divergent activity
Stereochemistry Quality control Reproducibility

High-Impact Application Scenarios for Ethyl Octahydro-2H-quinolizine-3-carboxylate (CAS 19728-76-8)


Synthesis of Octahydroquinolizine-3-carboxylic Acid for Biological Screening

Researchers can utilize the ethyl ester as a stable, lipophilic precursor. Basic hydrolysis (e.g., using NaOH) cleanly yields the corresponding carboxylic acid, which can then be screened for biological activity against targets like enzymes or receptors . This approach allows for the controlled, on-demand generation of the active species, avoiding the stability and solubility challenges of directly handling the free acid.

Building Block for Antidiabetic and Metabolic Disorder Drug Candidates

Given its specific inclusion in patents for antidiabetic octahydroquinolizines, this compound is a rational starting material or intermediate for medicinal chemistry programs targeting diabetes, hyperlipidemia, and metabolic syndrome [1]. The ethyl ester moiety may be retained or further modified to optimize pharmacokinetic properties, providing a direct path to novel therapeutic agents.

Scaffold for Antimalarial Agent Development

Based on reports of its antimalarial activity, this compound can serve as a core scaffold for the synthesis of focused libraries aimed at optimizing potency against Plasmodium species . Its unique quinolizidine core differentiates it from traditional quinoline antimalarials, offering a new avenue to combat drug resistance.

Reference Standard for Stereochemical and Analytical Studies

The commercially available, high-purity cis- isomer of this compound can be employed as a reference standard in chiral chromatography and NMR spectroscopy to characterize new quinolizidine derivatives . Its well-defined physicochemical properties (density, boiling point) also make it a suitable compound for calibrating analytical instrumentation and validating synthetic procedures.

Application
Selection Property
Validation Focus
Controlled hydrolysis to active acid for bioassays
Ester prodrug handle; lipophilicity
Hydrolysis condition control; acid activity verification
Metabolic disorder research: antidiabetic patent scaffold
Ethyl ester in antidiabetic pharmacophore
PK/PD property optimization; target engagement profiling
Antimalarial research: quinolizidine lead optimization
Reported antimalarial activity
Potency optimization; resistance profile assessment
Stereochemical reference for chiral analysis
Defined cis configuration; high purity
Chiral HPLC, NMR calibration; method validation

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